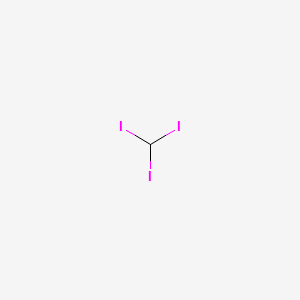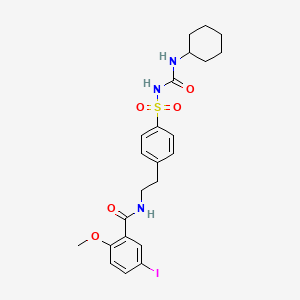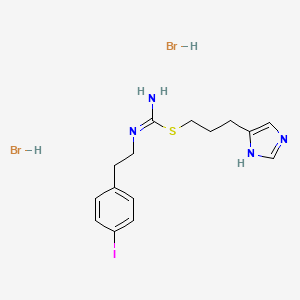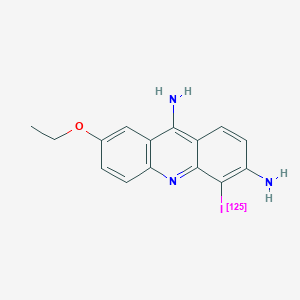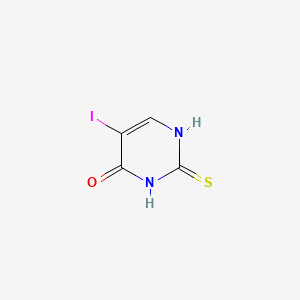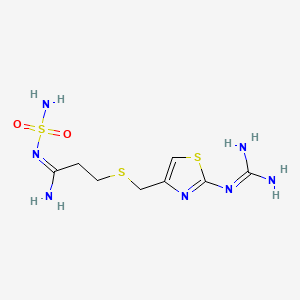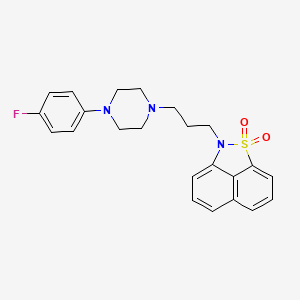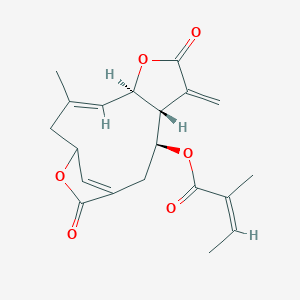
Scabertopin
描述
Scabertopin is a natural product found in Elephantopus scaber and Elephantopus mollis . It is one of the major sesquiterpene lactones . The molecular formula of this compound is C20H22O6 .
Molecular Structure Analysis
The IUPAC name of this compound is (3S,4R,8R,9E,12S)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl-2-methylbut-2-enoate . The molecular weight is 358.4 g/mol . The structure of this compound includes α-methylene-γ-lactone and butenolide moieties .Physical And Chemical Properties Analysis
This compound has a molecular weight of 358.4 g/mol . It has a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 6, and a Rotatable Bond Count of 3 . The Topological Polar Surface Area is 78.9 Ų .科学研究应用
膀胱癌的抗肿瘤活性
Scabertopin,从Elephantopus scaber L.中提取的主要倍半萜内酯,因其抗肿瘤活性而备受关注,尤其是在膀胱癌领域。研究表明,this compound可以通过促进线粒体活性氧(ROS)的产生,诱导膀胱癌细胞发生坏死性凋亡。 这一过程不仅导致细胞死亡,还能抑制膀胱癌细胞的迁移和侵袭能力 。该化合物对癌细胞的选择性毒性高于正常细胞,这表明它有可能成为一种安全有效的抗癌药物。
坏死性凋亡的诱导
This compound能够诱导RIP1/RIP3依赖性坏死性凋亡这一发现意义重大。 坏死性凋亡是一种与凋亡不同的程序性细胞死亡形式,this compound在这一途径中的作用可能在癌症治疗策略中起关键作用 。通过促进ROS的产生,this compound激活了坏死性凋亡信号通路,为治疗干预提供了新的途径。
活性氧(ROS)的产生
This compound通过诱导ROS介导坏死性凋亡,这值得注意。ROS是含有氧气的化学活性分子,过量的ROS会导致细胞损伤。 This compound对癌细胞中ROS的靶向性增加表明,可以通过选择性地杀死癌细胞而不损伤正常细胞 。
抑制细胞迁移和侵袭
该化合物已被证明可以通过抑制FAK/PI3K/Akt信号通路,抑制MMP-9的表达。 这会导致膀胱癌细胞的迁移和侵袭能力下降,这对预防癌症转移至关重要 。
黏着斑激酶(FAK)的磷酸化
This compound对FAK磷酸化作用的的影响是另一个值得关注的领域。FAK是一种蛋白酪氨酸激酶,在细胞的铺展、迁移和存活等过程中发挥着至关重要的作用。 This compound对FAK活性的调节可能是其抗癌作用的关键机制 。
潜在的药物安全性和有效性
This compound的安全特性突出表现在其对多种膀胱癌细胞系的半抑制率低于人类输尿管上皮永生化细胞。 这表明其对癌细胞具有更高的选择性,表明this compound可以被开发成为一种安全有效的抗膀胱癌药物 。
作用机制
Scabertopin is a major sesquiterpene lactone derived from Elephantopus scaber L., a plant known for its medicinal properties . This compound has been studied for its potential anti-cancer efficacy .
Target of Action
The primary targets of this compound are bladder cancer cells . It has been found to induce necroptosis in these cells by promoting the production of mitochondrial reactive oxygen species (ROS) .
Mode of Action
This compound interacts with its targets by inducing the production of mitochondrial ROS . This leads to necroptosis, a form of programmed cell death, in bladder cancer cells .
Biochemical Pathways
The induction of ROS by this compound may be related to the promotion of focal adhesion kinase (FAK) phosphorylation and the activation of necroptotic signaling pathways . These pathways play a crucial role in the regulation of cell death and survival .
Result of Action
This compound has been found to inhibit the migration and invasion ability of bladder cancer cells . It also induces cell cycle arrest at the S and G2/M phases in a concentration-dependent manner .
安全和危害
属性
IUPAC Name |
(10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl) 2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-5-11(3)18(21)25-16-9-13-8-14(24-20(13)23)6-10(2)7-15-17(16)12(4)19(22)26-15/h5,7-8,14-17H,4,6,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPHYXGWMIZVMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CC2=CC(CC(=CC3C1C(=C)C(=O)O3)C)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Scabertopin in bladder cancer cells?
A1: this compound induces a form of programmed cell death called necroptosis in bladder cancer cells. [] This occurs through the promotion of reactive oxygen species (ROS) production in the mitochondria, ultimately leading to cell death. [] Additionally, this compound inhibits the FAK/PI3K/Akt signaling pathway, leading to a decrease in MMP-9 expression, and ultimately inhibiting the migration and invasion of bladder cancer cells. []
Q2: What is the structure of this compound and are there other similar compounds found in Elephantopus scaber?
A2: this compound belongs to a class of compounds called sesquiterpene lactones. It is one of four major sesquiterpene lactones found in Elephantopus scaber. The other three are isothis compound, deoxyelephantopin, and isodeoxyelephantopin. [, ] These compounds are stereoisomers, meaning they have the same molecular formula and sequence of bonded atoms, but differ in the three-dimensional orientations of their atoms in space. [] The differences in their NOESY spectra can be used to determine the C2 conformation of each isomer. []
Q3: What is the in vitro activity of this compound and related compounds against cancer cells?
A3: this compound, along with isodeoxyelephantopin, have demonstrated significant inhibitory effects on the growth of various cancer cell lines, including SMMC-7721 (liver cancer), Hela (cervical cancer), and Caco-2 (colon cancer), in a dose-dependent manner. [, ] Notably, isodeoxyelephantopin exhibited a more potent effect than the chemotherapy drug paclitaxel against lung cancer cells. [] Deoxyelephantopin also showed promising antitumor activity both in vitro and in vivo, inducing apoptosis in HeLa cells and inhibiting tumor growth in a murine model. []
Q4: Has the structure of this compound been modified to enhance its activity?
A4: Yes, researchers have investigated the structure-activity relationship (SAR) of sesquiterpene lactones from Elephantopus scaber with the aim of developing less toxic and more potent anticancer agents. [] For instance, modifications such as hydrogenation and epoxidation have been performed on deoxyelephantopin and this compound, leading to the synthesis of new derivatives with varying antitumor activities. []
Q5: Are there any ongoing research efforts focused on developing this compound as a potential anticancer drug?
A5: Research on this compound continues to explore its potential as an anticancer agent. Recent studies have focused on semisynthetic modifications of Scaberol C, a precursor to this compound, to generate novel derivatives with enhanced anticancer activity against non-small cell lung cancer. [] These efforts highlight the ongoing interest in leveraging the therapeutic potential of this compound and its derivatives for cancer treatment.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



